molecular formula C20H17ClN2O3S B2743776 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide CAS No. 337922-44-8

2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide

Cat. No. B2743776
CAS RN: 337922-44-8
M. Wt: 400.88
InChI Key: YGSILWXGAPYOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide is a unique chemical compound. It has an empirical formula of C14H12ClNO4S and a molecular weight of 325.77 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CN(c1ccc(Cl)cc1)S(=O)(=O)c2ccccc2 . This string represents the structure of the molecule, indicating the presence of a chloro(phenylsulfonyl)anilino group and a phenylacetamide group.

Scientific Research Applications

Therapeutic Efficacy in Treating Japanese Encephalitis

2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a derivative of the subject compound, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a notable decrease in viral load and increased survival in mice infected with Japanese Encephalitis Virus (Ghosh et al., 2008).

Synthesis and Antimicrobial Activity

New compounds comprising the subject molecule and incorporating β-lactam drugs, cyclic imide, and sulfonamido group were synthesized. These compounds exhibited high biological activity against bacterial and fungal infections (Fadel & Al-Azzawi, 2021).

Role in Synthesis of Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, related to the subject compound, are used as building blocks for synthesizing thiazolo[3,2-a]pyrimidinones. This synthesis process results in acceptable yields and has been supported by analytical and spectral studies (Janardhan et al., 2014).

Development of Sulfonated Oxindoles

A study reported the efficient synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, including the subject compound. This one-pot reaction highlights its role in developing sulfonated oxindoles (Liu, Zheng, & Wu, 2017).

Synthetic Route Modifications

Modifications in the synthetic route of aryl 2-hydroxyimino-N-arylacetamides, using substituted anilines like the subject compound, have been reported. This modification helps in circumventing the availability issues of certain controlled substances (Krapcho & Cadarmro, 2004).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-16-11-13-18(14-12-16)23(27(25,26)19-9-5-2-6-10-19)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSILWXGAPYOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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